8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from commercially available precursorsCommon reagents used in the synthesis include dichloromethane, triethylamine, and ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: Known for its use as a designer benzodiazepine.
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide: Another compound with a similar structure and potential pharmacological effects.
Uniqueness
What sets 8-[(2-Chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure may enhance its stability and specificity in binding to molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H15ClFN3O2 |
---|---|
Molecular Weight |
311.74 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H15ClFN3O2/c15-10-2-1-3-11(16)9(10)8-19-6-4-14(5-7-19)12(20)17-13(21)18-14/h1-3H,4-8H2,(H2,17,18,20,21) |
InChI Key |
PZWIQBXGACSWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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